molecular formula C10H15N5 B11729344 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11729344
M. Wt: 205.26 g/mol
InChI Key: FAQBEAQLVJNDSP-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006956-75-7) is a synthetic organic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry and drug discovery. With a molecular formula of C9H13N5 and a molecular weight of 191.23 g/mol, this compound belongs to a class of nitrogen-containing heterocycles known for their significant pharmacological potential . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antidepressant properties, among others . The specific research applications and mechanism of action for this particular compound are areas for ongoing scientific investigation. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against various biological targets. As such, it represents a valuable building block for chemists and biologists working in pharmaceutical and agrochemical research . This product is provided for Research Use Only (RUO). It is strictly not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-9(15(3)12-8)7-11-10-4-5-14(2)13-10/h4-6H,7H2,1-3H3,(H,11,13)

InChI Key

FAQBEAQLVJNDSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethyl chloride with 1-methyl-3-aminopyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Pyrazole derivatives, including N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including multidrug-resistant pathogens. For instance, studies have shown that certain pyrazole derivatives inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Antioxidant Properties
The compound also demonstrates antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies employing assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that pyrazole derivatives effectively scavenge free radicals, thereby reducing oxidative damage .

Anti-inflammatory Effects
this compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests its applicability in treating inflammatory conditions .

Agricultural Applications

Pesticidal Activity
Research has indicated that pyrazole derivatives can act as effective pesticides. Their ability to inhibit specific enzymes in pests can lead to reduced infestations without harming beneficial insects. This property is particularly valuable in sustainable agriculture practices .

Material Science

Polymeric Composites
The incorporation of this compound into polymeric materials has been explored for enhancing thermal stability and mechanical properties. Studies suggest that these compounds can improve the durability and performance of polymers used in various applications, including coatings and adhesives .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated the antimicrobial activity of pyrazole derivatives against MRSASignificant inhibition observed with MIC values lower than traditional antibiotics
Investigation of Antioxidant PropertiesAssessed the antioxidant capacity using DPPH assayCompounds demonstrated effective free radical scavenging abilities
Anti-inflammatory ResearchAnalyzed the effects on cytokine productionInhibition of TNF-alpha and nitric oxide production observed

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₇H₁₃N₃ 151.21 Two 1,3-dimethylpyrazole units High solubility in polar solvents
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) C₆H₁₁N₃ 125.17 Single pyrazole with methyl groups Lower steric bulk, higher volatility
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 260.24 Trifluoromethyl group Enhanced lipophilicity, metabolic stability
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 190.25 Pyridinyl substituent Improved π-π stacking capability
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 Phenyl group Increased steric bulk, UV activity

Key Observations:

Biological Relevance : Pyridinyl (C₁₀H₁₄N₄) and phenyl (C₁₀H₁₁N₃) substituents introduce aromatic interactions critical for target recognition in drug discovery .

Solubility and Bioavailability : The target compound’s lower molecular weight (151.21 vs. 260.24 for the trifluoromethyl analogue) suggests better aqueous solubility, a key factor in pharmacokinetics .

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Molecular Formula : C7H13N3
Molecular Weight : 139.20 g/mol
CAS Number : 852227-87-3
Purity : 97% .

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, revealing their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. The specific compound this compound is part of this broader class of bioactive compounds.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance:

  • In Vitro Studies : Compounds containing the 1H-pyrazole structure have exhibited significant antiproliferation activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • In Vivo Studies : Animal models have shown that pyrazole derivatives can inhibit tumor growth and metastasis . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antibacterial and Antiviral Activity

Pyrazole derivatives have also been evaluated for their antibacterial and antiviral properties:

  • Antibacterial Studies : Research indicates that certain pyrazole compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
  • Antiviral Activity : Some studies have highlighted the efficacy of pyrazole derivatives against viral infections, although specific data on this compound remains limited .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This property makes them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions such as reductive amination or condensation reactions. Characterization techniques include:

TechniquePurpose
FTIRIdentify functional groups
NMRDetermine molecular structure
Mass SpectrometryConfirm molecular weight

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects on different cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against various cancer types, indicating a promising anticancer profile .
  • Antimicrobial Study :
    • Objective : Assess antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do they compare in yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar pyrazole derivatives are synthesized by reacting hydrazines with propenones in ethanol under acidic conditions (e.g., acetic acid) to form pyrazoline intermediates . Another approach involves alkylation of amine-containing pyrazoles with halomethyl precursors, as seen in the synthesis of N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine via stepwise substitution . Yield optimization often requires temperature control (e.g., room temperature for alkylation) and stoichiometric adjustments of reagents like K₂CO₃ . Purity is typically verified via HPLC or LC-MS, with yields ranging from 70% to 90% depending on substituent reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR is critical for confirming substituent positions on the pyrazole rings. For example, methyl groups on pyrazole nitrogens typically resonate at δ 3.7–4.0 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M+2H]⁺) confirm molecular weight. For instance, N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine shows [M+2H]⁺ at m/z 252 .
  • IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate amine and heterocyclic groups .

Q. What are the standard protocols for evaluating the biological activity of pyrazole-based compounds like this one?

  • Methodological Answer : Common assays include:

  • Anti-inflammatory/Analgesic Testing : Carrageenan-induced rat paw edema models or acetic acid-induced writhing tests, with dose-dependent comparisons to reference drugs (e.g., indomethacin) .
  • Antimicrobial Screening : Agar diffusion assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI guidelines .
  • Enzyme Inhibition : Kinase assays (e.g., RIP3 inhibition via GSK-843 analogs) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly for regioisomeric pyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or regioisomeric ambiguity. Strategies include:

  • 2D NMR (COSY, NOESY) : Correlating proton-proton interactions to distinguish between N-methyl and C-methyl substituents .
  • X-ray Crystallography : Definitive structural confirmation using programs like SHELXL for refinement. For example, SHELX reliably resolves hydrogen bonding patterns in heterocycles .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to match experimental data .

Q. What strategies optimize the synthetic yield of this compound when scaling up for in vivo studies?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysis : Use of triethylamine or DMAP accelerates alkylation reactions, reducing side-product formation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC ensures >95% purity for pharmacological assays .

Q. How does the substitution pattern on the pyrazole rings influence this compound’s interaction with biological targets, and how can this be systematically studied?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and compare IC₅₀ values in target assays. For example, replacing methyl with cyclohexyl in similar compounds alters kinase inhibition potency .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., RIP3 kinase’s ATP-binding pocket) .
  • Hydrogen Bond Analysis : Crystallographic data (e.g., Etter’s graph set analysis) reveal how NH groups participate in binding .

Q. What are the key challenges in crystallizing this compound, and how can crystallization conditions be tailored for high-resolution X-ray studies?

  • Methodological Answer : Pyrazole derivatives often form polymorphs or solvates. Solutions include:

  • Slow Evaporation : Use mixed solvents (e.g., chloroform/methanol) to slow nucleation .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth .
  • Additives : Small amounts of acetic acid or DMSO disrupt hydrogen-bonded networks, improving crystal quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation steps:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in rodents .

Tables for Key Data

Property Typical Value/Technique Reference
Synthetic Yield70–90% (alkylation/condensation)
¹H NMR (Key Peaks)δ 3.7–4.0 (N-CH₃), δ 6.5–7.5 (Ar-H)
ESI-MS ([M+H]⁺)m/z 230–260 (depending on substituents)
Biological Activity (IC₅₀)0.1–10 µM (kinase inhibition)

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